molecular formula C21H20N4O3S B11657637 N-benzyl-N-(4-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

N-benzyl-N-(4-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

Cat. No.: B11657637
M. Wt: 408.5 g/mol
InChI Key: SELBPLVEKQUGCL-HZHRSRAPSA-N
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Description

N-benzyl-N-(4-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, a pyridine ring, and a methanesulfonamide moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide typically involves the condensation of N-(4-aminobenzyl)methanesulfonamide with pyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using recrystallization or column chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or pyridine derivatives.

Scientific Research Applications

N-benzyl-N-(4-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(4-{[(2E)-2-(4-nitrobenzylidenyl)hydrazinyl]carbonyl}phenyl)methanesulfonamide
  • N-benzyl-N-(4-{[(2E)-2-(4-bromophenyl)ethylidene]hydrazinyl]carbonyl}phenyl)methanesulfonamide

Uniqueness

N-benzyl-N-(4-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific interactions in chemical and biological systems.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C21H20N4O3S/c1-29(27,28)25(16-17-7-3-2-4-8-17)20-12-10-18(11-13-20)21(26)24-23-15-19-9-5-6-14-22-19/h2-15H,16H2,1H3,(H,24,26)/b23-15+

InChI Key

SELBPLVEKQUGCL-HZHRSRAPSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=N3

Origin of Product

United States

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